1-Phenylethane-1,2-diamine can be used as a starting material for the synthesis of various polymers, including polyamides, polyureas, and polyurethanes. These polymers possess valuable properties like strength, elasticity, and resistance to chemicals and heat [].
The diamine group (NH₂-NH₂) in 1-Phenylethane-1,2-diamine allows it to participate in condensation reactions with various functional groups. This property makes it a useful intermediate for the synthesis of some pharmaceutical compounds [].
1-Phenylethane-1,2-diamine is a valuable precursor for the production of certain dyes. When it undergoes oxidation, it forms colored compounds with specific absorption properties, finding applications in textiles, plastics, and other materials [].
Research suggests that 1-Phenylethane-1,2-diamine, along with other diamine compounds, can be used as corrosion inhibitors for metals. These molecules can form protective layers on metal surfaces, hindering their interaction with corrosive agents [].
1-Phenylethane-1,2-diamine, also known as N1,N2-diphenylethane-1,2-diamine or simply phenylethylenediamine, is an organic compound characterized by the presence of two amine groups (-NH2) attached to a two-carbon chain (ethane) with a phenyl group (C6H5) attached to one of the carbons. Its chemical formula is C8H12N2, and it features a molecular weight of approximately 152.20 g/mol. The compound is recognized for its role in various
There is no documented research on the specific mechanism of action of 1-Phenylethane-1,2-diamine in biological systems.
The biological activity of 1-Phenylethane-1,2-diamine has been explored in various contexts:
Several methods exist for synthesizing 1-Phenylethane-1,2-diamine:
The applications of 1-Phenylethane-1,2-diamine are diverse:
Studies on the interactions of 1-Phenylethane-1,2-diamine with biological systems indicate potential effects on enzyme activity and cellular processes:
Several compounds share structural similarities with 1-Phenylethane-1,2-diamine. Here are some notable examples:
| Compound Name | Structure Features | Unique Characteristics |
|---|---|---|
| N,N-Dimethylphenylamine | Two methyl groups on nitrogen | Used in dye manufacturing |
| 1,2-Diaminobenzene | Two amine groups on a benzene ring | Known for its use in dye synthesis |
| N,N-Dibenzylamine | Two benzyl groups on nitrogen | Acts as a stabilizer in polymer chemistry |
| 1-(4-Chlorophenyl)-ethane-1,2-diamine | Chlorinated phenyl group attached | Exhibits different reactivity profiles |
What sets 1-Phenylethane-1,2-diamine apart is its specific combination of properties that allow it to act effectively as a chiral ligand while also participating in diverse chemical transformations. Its broad utility across pharmaceuticals and materials science highlights its importance compared to other similar compounds.
1-Phenylethane-1,2-diamine, also known as 1-phenylethylenediamine, is an organic compound with the molecular formula C₈H₁₂N₂ and a molecular weight of 136.19 g/mol. Its IUPAC name reflects its structure: a benzene ring (phenyl group) attached to a two-carbon chain (ethane) with amine (-NH₂) groups at positions 1 and 2. Key identifiers include:
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 5700-56-1 | |
| SMILES Notation | C1=CC=C(C=C1)C(CN)N | |
| ChEMBL ID | CHEMBL128078 | |
| Synonyms | 1-Phenyl-1,2-diaminoethane, Benzylamine-α-(aminomethyl) |
The compound exhibits chirality, with the (S)-enantiomer (CAS: 62779-70-8) being significant in asymmetric synthesis.